Zelenectide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

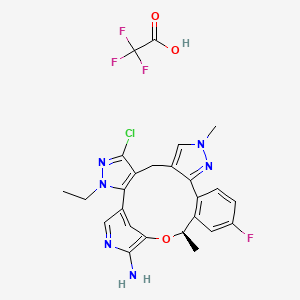

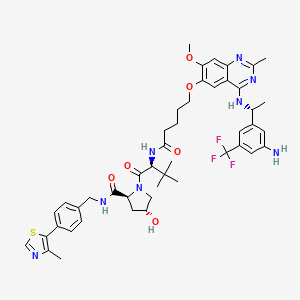

Zelenectide, also known as this compound pevedotin, is a novel investigational compound developed by Bicycle Therapeutics. It is a Bicycle Toxin Conjugate, which means it consists of a small bicyclic peptide linked to a cytotoxic agent. This compound targets Nectin-4, a cell adhesion molecule overexpressed in various cancers, making it a promising candidate for cancer therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

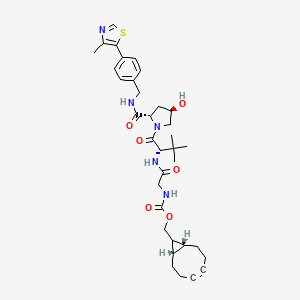

Zelenectide is synthesized through a series of chemical reactions that involve the conjugation of a bicyclic peptide to a cytotoxic agent, monomethyl auristatin E (MMAE). The synthesis involves the following steps:

Peptide Synthesis: The bicyclic peptide is synthesized using solid-phase peptide synthesis techniques.

Conjugation: The peptide is then conjugated to MMAE via a sarcosine spacer chain and a valine-citrulline cleavable linker

Industrial Production Methods

The industrial production of this compound involves large-scale solid-phase peptide synthesis followed by conjugation to MMAE. The process is optimized to ensure high yield and purity of the final product. The production is carried out under Good Manufacturing Practice (GMP) conditions to meet regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions

Zelenectide undergoes several types of chemical reactions, including:

Cleavage Reactions: The valine-citrulline linker is cleaved in the tumor microenvironment, releasing the cytotoxic MMAE.

Binding Reactions: The bicyclic peptide binds specifically to Nectin-4 on the surface of cancer cells

Common Reagents and Conditions

Cleavage Reactions: These reactions occur under physiological conditions in the tumor microenvironment.

Binding Reactions: The binding of this compound to Nectin-4 occurs under physiological conditions and is highly specific

Major Products Formed

The major product formed from the cleavage reaction is monomethyl auristatin E, which exerts its cytotoxic effects on cancer cells .

Applications De Recherche Scientifique

Zelenectide has several scientific research applications, including:

Cancer Therapy: This compound is being investigated for its potential to treat various cancers, including urothelial cancer, renal cancer, and non-small cell lung cancer

Targeted Drug Delivery: The specificity of this compound for Nectin-4 makes it a valuable tool for targeted drug delivery in cancer therapy

Pharmacokinetic Studies: This compound is used in pharmacokinetic studies to understand its distribution, metabolism, and excretion in the body

Mécanisme D'action

Zelenectide exerts its effects through the following mechanism:

Targeting Nectin-4: The bicyclic peptide component of this compound binds specifically to Nectin-4 on the surface of cancer cells.

Cytotoxic Release: Once bound, the valine-citrulline linker is cleaved in the tumor microenvironment, releasing the cytotoxic MMAE.

Cell Death: MMAE disrupts microtubule formation, leading to cell cycle arrest and apoptosis of cancer cells

Comparaison Avec Des Composés Similaires

Similar Compounds

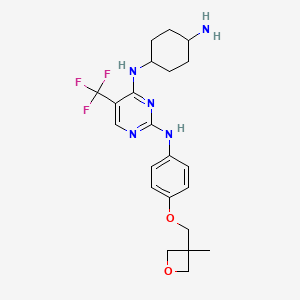

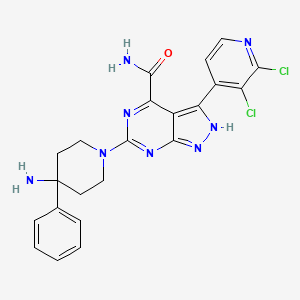

Enfortumab Vedotin: An antibody-drug conjugate targeting Nectin-4 linked to MMAE.

BT5528: Another Bicycle Toxin Conjugate targeting EphA2 linked to MMAE

Uniqueness of Zelenectide

This compound is unique due to its small size, which allows for rapid tissue penetration and reduced systemic exposure compared to antibody-drug conjugates. This results in potentially better drug activity and reduced toxicity .

Propriétés

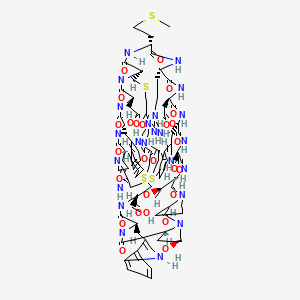

Formule moléculaire |

C98H129N23O26S4 |

|---|---|

Poids moléculaire |

2173.5 g/mol |

Nom IUPAC |

(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45S,48R,51S,54S,60R)-60-amino-39-(4-carbamimidamidobutyl)-36,48-bis(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontane-9-carboxylic acid |

InChI |

InChI=1S/C98H129N23O26S4/c1-52(123)82-96(145)120-31-13-24-75(120)95(144)121-44-57(124)39-76(121)93(142)111-68(38-56-43-104-63-21-8-6-19-60(56)63)87(136)114-73(97(146)147)48-151-35-28-79(127)118-50-116-49-117(51-118)78(126)27-34-150-47-72(113-89(138)70(41-81(130)131)109-85(134)66(36-54-16-11-15-53-14-3-4-17-58(53)54)110-92(141)74-23-12-30-119(74)94(143)61(99)46-149-33-26-77(116)125)91(140)106-65(25-32-148-2)84(133)105-64(22-9-10-29-102-98(100)101)83(132)108-69(40-80(128)129)88(137)107-67(86(135)112-71(45-122)90(139)115-82)37-55-42-103-62-20-7-5-18-59(55)62/h3-8,11,14-21,42-43,52,57,61,64-76,82,103-104,122-124H,9-10,12-13,22-41,44-51,99H2,1-2H3,(H,105,133)(H,106,140)(H,107,137)(H,108,132)(H,109,134)(H,110,141)(H,111,142)(H,112,135)(H,113,138)(H,114,136)(H,115,139)(H,128,129)(H,130,131)(H,146,147)(H4,100,101,102)/t52-,57-,61+,64+,65+,66+,67+,68+,69+,70-,71+,72-,73+,74+,75+,76+,82+/m1/s1 |

Clé InChI |

CKPJISPOUWYYAX-HPHWZULQSA-N |

SMILES isomérique |

C[C@H]([C@H]1C(=O)N2CCC[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSCCC(=O)N4CN5CN(C4)C(=O)CCSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC6=CNC7=CC=CC=C76)CC(=O)O)CCCCNC(=N)N)CCSC)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@H](CSCCC5=O)N)CC9=CC=CC1=CC=CC=C19)CC(=O)O)C(=O)O)CC1=CNC2=CC=CC=C21)O)O |

SMILES canonique |

CC(C1C(=O)N2CCCC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(CSCCC(=O)N4CN5CN(C4)C(=O)CCSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CO)CC6=CNC7=CC=CC=C76)CC(=O)O)CCCCNC(=N)N)CCSC)NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(CSCCC5=O)N)CC9=CC=CC1=CC=CC=C19)CC(=O)O)C(=O)O)CC1=CNC2=CC=CC=C21)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)

![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)

![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)

![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)